molecular formula C15H16N2O2S2 B2441122 N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide CAS No. 898429-33-9

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide

Cat. No. B2441122
CAS RN: 898429-33-9
M. Wt: 320.43
InChI Key: DRYVFBAUVZNPQG-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMTB is a small molecule that belongs to the thiazole family and has been identified as a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives exhibit interesting applications as supramolecular gelators. Research by Yadav and Ballabh (2020) has shown that these derivatives can form gels in ethanol/water and methanol/water mixtures, demonstrating good stability and low minimum gelator concentration. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π and S⋯O interactions, which are crucial for their self-assembly into helical structures or 2D hydrogen-bonded networks (Yadav & Ballabh, 2020).

Antiviral Activities

Hebishy et al. (2020) describe a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-avian influenza virus activity. This highlights the potential of such compounds in developing antiviral agents, particularly against the H5N1 subtype, with several synthesized compounds displaying substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Additives for Lubricating Oils

Amer et al. (2011) explored the synthesis of new thiazoles as antioxidant additives for Egyptian lubricating oils. This study underscores the relevance of such compounds in enhancing the oxidative stability of lubricants, which is vital for prolonging the service life of mechanical systems (Amer, Hassan, Moawad, & Shaker, 2011).

Fluorescent Properties

Research on excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole by Padalkar et al. (2011) reveals applications in developing novel fluorescent materials. These compounds exhibit dual emission characteristics and high thermal stability, making them suitable for various optical applications (Padalkar et al., 2011).

Anticancer Activities

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines. This study highlights the potential of thiazole and benzamide derivatives in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYVFBAUVZNPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide

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